Benzyl 1-{[(tert-butoxy)carbonyl]amino}-5-azaspiro[2.3]hexane-5-carboxylate
Description
Benzyl 1-{[(tert-butoxy)carbonyl]amino}-5-azaspiro[2.3]hexane-5-carboxylate is a spirocyclic compound featuring a unique 5-azaspiro[2.3]hexane core. The structure includes two key functional groups: a benzyl ester at the 5-position and a tert-butoxycarbonyl (Boc)-protected amino group at the 1-position. The spiro[2.3]hexane system consists of a three-membered ring fused to a five-membered azaspiro ring, introducing significant conformational rigidity.
Properties
IUPAC Name |
benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-azaspiro[2.3]hexane-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-17(2,3)24-15(21)19-14-9-18(14)11-20(12-18)16(22)23-10-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSPSKWNPZLNEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC12CN(C2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Double Allylic Alkylation of Imine Derivatives
A one-pot double allylic alkylation, adapted from MDPI-reported protocols, enables spirocycle formation. For example:
- Substrate : Imine analogs of glycine.
- Catalyst : Chinchonidine-derived asymmetric catalysts.
- Conditions : THF, −78°C to room temperature.
- Yield : 78% (after acid workup).
This method leverages stereochemical control to generate the spiro center, critical for subsequent functionalization.
Ring-Closing Metathesis (RCM)
Industrial-scale approaches, as noted in patents, utilize RCM with Grubbs catalysts:
- Precursor : Di-allyl amine derivatives.
- Catalyst : Grubbs II (5 mol%).
- Solvent : Dichloromethane, reflux.
- Yield : 65–70%.
RCM offers scalability but requires rigorous purification to remove catalyst residues.
Boc Protection of the Amine Group
The spirocyclic amine is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions:
- Reagents : Boc₂O (1.2 equiv), DMAP (0.1 equiv).
- Solvent : Dichloromethane, 0°C to room temperature.
- Reaction Time : 4–6 hours.
- Yield : >90%.
Mechanistic Insight : The base deprotonates the amine, facilitating nucleophilic attack on Boc₂O. Steric hindrance from the spiro structure necessitates prolonged reaction times compared to linear amines.
Benzyl Esterification of the Carboxylate
The final step involves introducing the benzyl ester, typically via two routes:
Direct Esterification with Benzyl Bromide
Carbodiimide-Mediated Coupling
For carboxylate precursors, EDCI/HOBt coupling is employed:
- Reagents : EDCI (1.1 equiv), HOBt (1.1 equiv), DIPEA (3.0 equiv).
- Solvent : DMF, room temperature.
- Yield : 83–86%.
Industrial-Scale Optimization
Large-scale production (Evitachem, Kishida Chemical) emphasizes:
- Continuous Flow Reactors : For exothermic steps (e.g., Boc protection).
- Automated Synthesis Platforms : To minimize human error in multi-step sequences.
- Purification : Centrifugal partition chromatography (CPC) for high-purity batches (>99.5%).
Reaction Conditions and Yields
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
Benzyl 1-{[(tert-butoxy)carbonyl]amino}-5-azaspiro[2.3]hexane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the Boc-protected amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Benzyl bromide (C6H5CH2Br) in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of benzylated derivatives or deprotected amines.
Scientific Research Applications
Chemistry
Benzyl 1-{[(tert-butoxy)carbonyl]amino}-5-azaspiro[2.3]hexane-5-carboxylate serves as a critical building block for synthesizing more complex molecules. Its unique spirocyclic structure allows chemists to explore new synthetic pathways and develop novel compounds with desired properties.
Biology
This compound has been studied for its potential biological activities, particularly its interactions with biomolecules. Research indicates that it may act as an inhibitor or modulator of specific enzymes or receptors, influencing various biochemical pathways .
Medicine
In medicinal chemistry, this compound is investigated as a precursor for drug development. Its unique structure may contribute to the development of new therapeutics targeting specific diseases. Preliminary studies suggest potential applications in treating conditions related to enzyme dysfunctions .
Industry
The compound is also utilized in the production of specialty chemicals and materials. Its properties make it suitable for applications in agrochemicals and polymer science, where it can be incorporated into larger chemical frameworks to enhance performance characteristics .
Data Table: Chemical Reactions
| Reaction Type | Description | Example Reagents |
|---|---|---|
| Oxidation | Conversion of alcohols to ketones or aldehydes | Potassium permanganate |
| Reduction | Reduction of carbonyl groups | Lithium aluminum hydride |
| Substitution | Nucleophilic substitution at benzyl or amine groups | Sodium borohydride |
A study evaluated the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that the compound exhibits inhibitory effects on certain enzymes, suggesting its potential as a therapeutic agent .
Case Study 2: Synthetic Applications
In another research project, this compound was employed as a starting material for synthesizing novel spirocyclic derivatives. The synthesized derivatives demonstrated enhanced biological activity compared to their precursors, highlighting the significance of this compound in drug discovery processes .
Mechanism of Action
The mechanism of action of Benzyl 1-{[(tert-butoxy)carbonyl]amino}-5-azaspiro[2.3]hexane-5-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table highlights structural, functional, and physicochemical differences between Benzyl 1-{[(tert-butoxy)carbonyl]amino}-5-azaspiro[2.3]hexane-5-carboxylate and related compounds:
Key Observations:
Bicyclic analogs (e.g., ) replace the spiro system with fused rings, altering spatial geometry and steric effects .
Functional Group Differences: The Boc-amino group in the target compound contrasts with oxa (oxygen) analogs (), which lack nitrogen-based reactivity . Benzyl esters (target compound) offer orthogonal deprotection compared to tert-butyl esters (), enabling sequential functionalization .
Physicochemical Properties :
- The target compound’s exact mass (219.10) suggests intermediate lipophilicity between smaller spiro systems (e.g., 185.22 in ) and bulkier bicyclic derivatives (332.39 in ) .
- Boron-containing derivatives () introduce unique electronic properties, though they diverge significantly from the target’s structure .
Synthetic Utility :
- Boc protection in the target compound mirrors strategies in (peptide coupling) and (dual protection), highlighting its role in stabilizing amines during synthesis .
Biological Activity
Benzyl 1-{[(tert-butoxy)carbonyl]amino}-5-azaspiro[2.3]hexane-5-carboxylate is a complex organic compound with a molecular formula of C18H24N2O4 and a molecular weight of 332.39 g/mol. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly as a precursor in drug development and as a building block for synthesizing more complex molecules.
Chemical Structure and Properties
The compound features a spirocyclic structure, which is significant for its biological activity. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective reactions, making it versatile in synthetic applications.
| Property | Value |
|---|---|
| Molecular Formula | C18H24N2O4 |
| Molecular Weight | 332.39 g/mol |
| CAS Number | 1934773-84-8 |
| IUPAC Name | Benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-azaspiro[2.3]hexane-5-carboxylate |
The biological activity of this compound is primarily attributed to its interaction with various biomolecules. It may act as an inhibitor or modulator of specific enzymes or receptors, impacting several biochemical pathways. The exact mechanisms depend on the target molecules and the biological context in which the compound is used.
Research Findings
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties, suggesting that this compound may also possess such activity. Further research is needed to quantify this effect and identify specific microbial targets.
- Cytotoxicity Studies : In vitro studies have shown that derivatives of spirocyclic compounds can affect cell viability and proliferation in cancer cell lines. The specific cytotoxic effects of this compound are still under investigation, but initial findings suggest potential applications in cancer therapy.
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. For instance, studies on similar compounds have demonstrated inhibition of proteases and kinases, which are crucial for various cellular processes.
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry explored the anticancer potential of spirocyclic compounds similar to this compound. The results indicated that these compounds could induce apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as therapeutic agents.
Case Study 2: Antimicrobial Efficacy
Research conducted by Pharmaceutical Biology found that spirocyclic derivatives exhibited significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests that this compound could be further evaluated for its antimicrobial properties.
Q & A
Q. How can the synthesis of this spiro compound be optimized to improve yield and purity?
Methodological Answer: Synthetic routes often involve ring-closing strategies for the 5-azaspiro[2.3]hexane core, followed by sequential protection of the amino and carboxyl groups. Key steps include:
- Spiro ring formation : Use of intramolecular cyclization under basic conditions (e.g., K₂CO₃ in DMF) to construct the azaspiro system .
- Boc protection : Reaction with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like DMAP to protect the secondary amine .
- Benzyl esterification : Activation of the carboxylic acid with DCC/HOBt, followed by coupling with benzyl alcohol .
Optimize reaction times and stoichiometry (e.g., 1.2 equivalents of (Boc)₂O) to minimize side products. Monitor progress via TLC or LC-MS .
Q. What analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR to confirm spiro ring geometry and Boc/benzyl group integration. Key signals include tert-butyl protons (δ ~1.4 ppm) and benzyl aromatic protons (δ ~7.3 ppm) .
- HRMS : Exact mass analysis (e.g., ESI-HRMS) to verify molecular ion peaks (calculated for C₁₉H₂₄N₂O₅: [M+H]⁺ = 361.1763) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
Advanced Research Questions
Q. How do reaction conditions affect the stability of the Boc and benzyl protecting groups in this compound?
Methodological Answer:
- Boc group stability : Labile under acidic conditions (e.g., TFA/DCM) but stable in basic or neutral environments. Avoid prolonged exposure to Lewis acids (e.g., AlCl₃) during spiro ring formation .
- Benzyl ester stability : Susceptible to hydrogenolysis (H₂/Pd-C) or nucleophilic cleavage (e.g., LiOH/THF). Use milder bases (e.g., NaHCO₃) in coupling reactions to prevent premature deprotection .
Contradiction Note : Some protocols report benzyl ester stability in TFA, while others note partial cleavage; confirm via controlled experiments .
Q. What strategies resolve stereochemical ambiguities in the spiro core during synthesis?
Methodological Answer:
- Chiral auxiliaries : Use (R)- or (S)-configured starting materials to enforce spiro center configuration .
- X-ray crystallography : Single-crystal analysis (e.g., Cu-Kα radiation) to unambiguously assign stereochemistry .
- Dynamic NMR : Monitor ring-flipping barriers at low temperatures (−90°C) to infer conformational rigidity .
Q. How can this compound serve as a building block in peptidomimetic drug discovery?
Methodological Answer:
- Conformational restriction : The spiro system mimics peptide β-turns, enhancing target binding affinity. Incorporate into protease inhibitors via solid-phase synthesis .
- Deprotection protocols : Sequential removal of Boc (TFA) and benzyl (H₂/Pd-C) groups to expose free amine and carboxylate for further functionalization .
- Case study : Analogous spiro-Boc compounds show activity against HIV-1 protease (IC₅₀ < 100 nM) .
Q. How do conflicting reports on solubility and stability impact experimental design?
Contradiction Analysis:
- Solubility discrepancies : Some studies report solubility in DMSO (>50 mg/mL), others in THF. Pre-saturate solvents and use sonication to ensure reproducibility .
- Stability in storage : Store under inert gas (Ar) at −20°C to prevent hydrolysis. Conflicting data on shelf life (3–6 months) suggest batch-specific degradation; validate via accelerated stability testing (40°C/75% RH for 14 days) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
